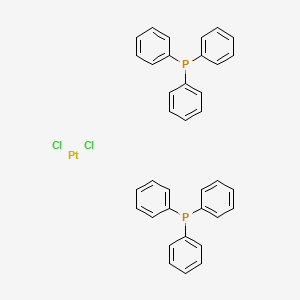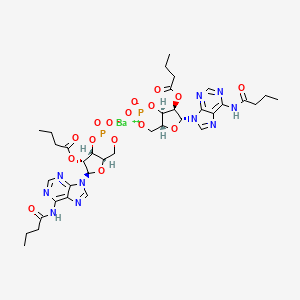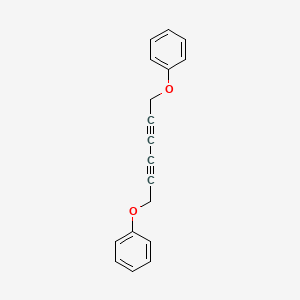
Tris(acétylacétonate) d'aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium, also known as BEAA-Al, is an organometallic compound that is composed of two ethyl acetoacetate (EAA) molecules and one 2,4-pentanedionate (PED) molecule, all of which are bound to an aluminium atom. BEAA-Al is a highly versatile compound with a wide range of applications in both research and industry. It has been used in the synthesis of pharmaceuticals, materials science, and biochemistry. It is also used as a catalyst in polymer chemistry, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Réactif organométallique
“Tris(acétylacétonate) d'aluminium” est un composé organométallique. Les composés organométalliques sont des réactifs utiles dans diverses réactions chimiques {svg_1}. Ils sont souvent utilisés dans la synthèse de molécules organiques complexes {svg_2}.
Catalyseur
Ce composé peut servir de catalyseur dans diverses réactions chimiques {svg_3}. Les catalyseurs sont des substances qui augmentent la vitesse des réactions chimiques sans être consommées dans le processus {svg_4}.
Matériau précurseur
“this compound” peut être utilisé comme matériau précurseur dans diverses applications {svg_5}. Les matériaux précurseurs sont des substances qui subissent des changements chimiques pour produire une autre substance {svg_6}.
Dépôt en couche mince
Ce composé a des applications dans le dépôt en couche mince {svg_7}. Le dépôt en couche mince est un processus utilisé dans la fabrication des semi-conducteurs pour déposer une fine couche de matériau sur un substrat {svg_8}.
Chimie industrielle
“this compound” a des applications dans la chimie industrielle {svg_9}. La chimie industrielle implique la production de composés chimiques destinés à être utilisés dans diverses industries {svg_10}.
Fabrication de LED
Ce composé peut être utilisé dans la fabrication de LED {svg_11}. Les LED, ou diodes électroluminescentes, sont un type d'éclairage à semi-conducteurs extrêmement économe en énergie et durable {svg_12}.
Safety and Hazards
Mécanisme D'action
Target of Action
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, depending on their structure and the nature of the metal center .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal center plays a crucial role . The resulting changes could vary widely, from alterations in protein function to the initiation of various chemical reactions .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways due to their diverse reactivity . The downstream effects of these interactions can range from changes in cellular metabolism to modifications in signal transduction pathways .
Pharmacokinetics
The compound is soluble in n-hexane, toluene, isopropanol, 2-propanol, ethyl acetate, and methyl ethyl ketone, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Result of Action
Given its classification as an organometallic compound, it may have a wide range of potential effects, depending on its specific interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium. suggests that its activity could be influenced by the polarity of the environment. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPDZHBOVXASGG-YXPRGSJFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)C)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25AlO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19443-16-4 |
Source


|
| Record name | Aluminium, bis(ethyl 3-oxobutanoato-O1',O3)(2,4-pentanedionato)-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






